Lnd 623

Description

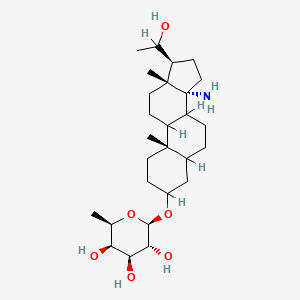

Properties

CAS No. |

90520-42-6 |

|---|---|

Molecular Formula |

C27H47NO6 |

Molecular Weight |

481.7 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C27H47NO6/c1-14(29)18-9-12-27(28)20-6-5-16-13-17(34-24-23(32)22(31)21(30)15(2)33-24)7-10-25(16,3)19(20)8-11-26(18,27)4/h14-24,29-32H,5-13,28H2,1-4H3/t14?,15-,16?,17?,18-,19?,20?,21+,22+,23-,24+,25+,26-,27-/m1/s1 |

InChI Key |

RHGPTBMIKFUPQA-MWTGQHQQSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@]4(CC[C@@H]5C(C)O)N)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(C)O)N)C)C)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

14beta-amino-3-beta-rhamnosyl-5beta-pregnan-20beta-ol 3 beta-rhamnosyloxy-14 beta-amino-5 beta-pregnan-20 beta-ol LND 623 LND-623 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanisms of Action: A Technical Guide to Lnd 623

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The compound designation "Lnd 623" can refer to two distinct molecules with disparate mechanisms of action and therapeutic targets: LND-623, a cardiotonic aminosteroid, and LXR-623, a liver X receptor (LXR) agonist. This guide provides a comprehensive technical overview of the core mechanism of action for both compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Part 1: LND-623 - A Novel Inotropic Agent

LND-623 is an aminosteroid compound that exhibits a potent positive inotropic effect on cardiac muscle, meaning it increases the force of heart contractions.[1] Despite its steroid backbone, its structure deviates from that of traditional digitalis glycosides, yet it produces a similar, digitalis-like pharmacological effect.[2] The primary mechanism of action of LND-623 is the inhibition of the Na+/K+ ATPase enzyme, which leads to downstream effects on intracellular calcium concentration and myocardial contractility.[2]

Core Mechanism of Action: Inhibition of Na+/K+ ATPase

The principal molecular target of LND-623 is the Na+/K+ ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2][3][4] By pumping three sodium ions out of the cell for every two potassium ions pumped in, this enzyme plays a crucial role in cellular homeostasis and is particularly vital in excitable tissues like the myocardium.[5]

LND-623 exerts its effect by binding to the Na+/K+ ATPase and inhibiting its enzymatic activity.[2] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger. Under normal conditions, the Na+/Ca2+) exchanger pumps calcium out of the cell. However, the increased intracellular sodium concentration reduces the driving force for this exchange, leading to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration. This rise in cytosolic calcium enhances the contractility of the cardiac muscle fibers, resulting in a positive inotropic effect.[2]

Notably, LND-623 has been shown to be a more potent inhibitor of the human Na+ pump than the classic cardiac glycoside ouabain.[2] Furthermore, its mechanism appears to be specific, as it does not affect other cellular functions such as the Na+-Ca2+ exchange directly, Ca2+-ATPase, slow calcium channels, or the adenylate cyclase system.[2]

Quantitative Data

| Parameter | Value | Comparison | Species/System | Reference |

| IC50 (Na+ Pump Inhibition) | 0.098 +/- 0.001 µM | 6.8-fold more potent than ouabain (IC50 = 0.67 +/- 0.02 µM) | Human Red Blood Cells | [2] |

| LD50 (Intravenous) | ~45 mg/kg | 10-fold higher than ouabain | In vivo | [6] |

| Inotropic Effect | Up to 3-fold higher maximal effect than ouabain | - | Rat Heart | [2] |

Signaling Pathway

Caption: Mechanism of LND-623 induced inotropy.

Experimental Protocols

-

Objective: To determine the inhibitory concentration (IC50) of LND-623 on Na+/K+ ATPase activity.

-

Enzyme Source: Purified membrane-bound Na+/K+ ATPase from a suitable source (e.g., human red blood cells, rat heart tissue).

-

Reaction Buffer: A buffer containing MgCl2, KCl, NaCl, and ATP at physiological pH.

-

Procedure:

-

The purified enzyme is pre-incubated with varying concentrations of LND-623.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).

-

The percentage of inhibition at each LND-623 concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the LND-623 concentration and fitting the data to a dose-response curve.

-

-

Objective: To assess the positive inotropic effect of LND-623 on cardiac muscle.

-

Preparation: Male guinea pigs are sacrificed, and the atria are rapidly excised and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Measurement: The contractile force of the atria is measured using an isometric force transducer connected to a data acquisition system.

-

Procedure:

-

The atria are allowed to equilibrate in the organ bath until a stable baseline contractile force is achieved.

-

LND-623 is added to the bath in a cumulative concentration-response manner.

-

The change in contractile force is recorded at each concentration.

-

The results are expressed as the percentage increase in contractile force compared to the baseline.

-

Caption: Key experimental workflows for LND-623.

Part 2: LXR-623 - A Liver X Receptor Agonist for Neuro-oncology

LXR-623 is a synthetic agonist of the Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in the regulation of cholesterol metabolism and inflammation.[1][7] LXR-623 has demonstrated potential as a therapeutic agent for brain cancers, particularly glioblastoma (GBM), by exploiting the unique metabolic dependencies of these tumors.[2][8] It is a brain-penetrant molecule that acts as a partial agonist for LXRα and a full agonist for LXRβ.[6]

Core Mechanism of Action: Modulation of Cholesterol Homeostasis in Cancer Cells

The primary mechanism of action of LXR-623 in the context of glioblastoma is the disruption of cholesterol homeostasis within the cancer cells, leading to apoptosis.[2] Glioblastoma cells are highly dependent on the uptake of exogenous cholesterol for their growth and survival. LXR-623 exploits this dependency through a two-pronged attack:

-

Increased Cholesterol Efflux: LXR-623 activates LXRβ, the predominant LXR isoform in the brain, which in turn upregulates the expression of the ATP-binding cassette transporter A1 (ABCA1).[2][6] ABCA1 is a key protein responsible for effluxing cholesterol from cells.

-

Decreased Cholesterol Uptake: LXR-623 activation of LXRβ also increases the expression of the E3 ubiquitin ligase, Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL).[2] IDOL targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing the cancer cell's ability to take up cholesterol from the bloodstream.

This combined effect of promoting cholesterol efflux while simultaneously inhibiting its uptake leads to a significant depletion of intracellular cholesterol, which triggers apoptosis and cell death in glioblastoma cells.[2] Importantly, normal brain cells are less sensitive to this effect as they primarily rely on de novo cholesterol synthesis.[2]

Quantitative Data

| Parameter | Value | Target | Reference |

| IC50 | 179 nM | LXRα | [1][7] |

| IC50 | 24 nM | LXRβ | [1][7] |

| EC50 (ABCA1 expression) | 526 ng/mL | ABCA1 gene expression | [9] |

| EC50 (ABCG1 expression) | 729 ng/mL | ABCG1 gene expression | [9] |

Signaling Pathway

Caption: LXR-623 signaling in glioblastoma cells.

Experimental Protocols

-

Objective: To quantify the cytotoxic effect of LXR-623 on glioblastoma cell lines.

-

Cell Lines: Established glioblastoma cell lines (e.g., U87, T98G) or patient-derived neurosphere cultures.[2]

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of LXR-623 or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 3-5 days), the cells are harvested.

-

The cells are stained with Trypan Blue, which is excluded by live cells but taken up by dead cells with compromised membranes.

-

The number of live and dead cells is counted using a hemocytometer or an automated cell counter.

-

The percentage of cell death is calculated for each treatment condition.

-

-

Objective: To measure the effect of LXR-623 on the rate of cholesterol efflux from cells.

-

Cell Lines: Glioblastoma cell lines (e.g., U87EGFRvIII).[2]

-

Procedure:

-

Cells are plated in multi-well plates and labeled with a radioactive tracer, such as [3H]-cholesterol, for 24-48 hours to allow for incorporation into cellular cholesterol pools.[10]

-

The cells are then washed and incubated in serum-free media containing LXR-623 or a vehicle control to stimulate gene expression.

-

After this equilibration period, the media is replaced with media containing a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

-

After a defined efflux period (e.g., 2-4 hours), the media is collected, and the cells are lysed.

-

The amount of radioactivity in the media and the cell lysate is determined by scintillation counting.

-

Cholesterol efflux is calculated as the percentage of radioactivity in the media relative to the total radioactivity (media + cell lysate).

-

Caption: Key experimental workflows for LXR-623.

References

- 1. selleckchem.com [selleckchem.com]

- 2. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]

- 9. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Studies and Discovery of Lnd 623

Introduction

Lnd 623 is a synthetic aminosteroid that emerged from early research as a potent positive inotropic agent.[1][2] Unlike traditional cardiac glycosides such as digoxin or ouabain, this compound possesses a unique chemical structure, notably lacking the unsaturated lactone ring at the 17β-position, which was thought to be essential for cardiotonic activity.[1][2] Its discovery prompted a re-evaluation of the structural requirements for interaction with the "inotropic receptor," later identified as the Na+/K+ ATPase. This guide provides a comprehensive overview of the seminal studies that characterized the initial pharmacological profile and mechanism of action of this compound.

Discovery and Early Pharmacological Evaluation

This compound was developed as part of an effort to identify novel inotropic compounds. Early investigations revealed its significant positive inotropic effects at concentrations comparable to those of established cardiac glycosides.[1][2] A key finding from these initial studies was that the inotropic action of this compound was not diminished by the presence of propranolol, a beta-blocker, indicating that its mechanism was independent of the beta-adrenergic pathway.[1][2] Furthermore, in vivo studies demonstrated a more potent maximal inotropic effect compared to digoxin.[1]

Mechanism of Action: Inhibition of Na+/K+ ATPase

The primary mechanism underlying the positive inotropic effect of this compound was identified as the inhibition of the Na+/K+ ATPase enzyme.[1][3] This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting the Na+/K+ pump in cardiomyocytes, this compound causes an increase in the intracellular sodium concentration. This, in turn, leads to a subsequent increase in intracellular calcium concentration via the sodium-calcium exchanger (NCX). The elevated intracellular calcium enhances the contractility of the cardiac muscle. Preliminary studies confirmed that this compound is capable of competing with ouabain for binding to membrane preparations rich in digitalis receptors and directly inhibits Na+/K+ ATPase activity at remarkably low concentrations.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from the early studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Tissue | Reference |

| Onset of Inotropic Effect | 10⁻⁸ M | Guinea-pig atria | [1] |

| Na+/K+ ATPase Inhibition | 10⁻¹⁰ M | Not Specified | [1] |

Table 2: In Vivo Data for this compound

| Parameter | Value | Species | Reference |

| Maximum Inotropic Effect | +140% | Dog | [1] |

| Intravenous LD50 | ~45 mg/kg | Not Specified | [1][3] |

| Comparative Inotropic Effect (vs. Digoxin) | Stronger maximal effect | Dog | [1] |

| Comparative Toxicity (vs. Ouabain) | 10 times less toxic | Not Specified | [1][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of this compound. These protocols are reconstructed based on the available literature and standard pharmacological practices of the era.

Isolated Guinea-Pig Atria Preparation for Inotropic Studies

-

Animal Model: Male guinea pigs (350-500 g) were used.[1]

-

Tissue Preparation:

-

Animals were stunned, and the hearts were rapidly excised.

-

The atria were dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

-

Experimental Setup:

-

The atria were electrically stimulated at a fixed frequency.

-

The contractile force was measured using an isometric force transducer.

-

The tissue was allowed to equilibrate under a resting tension until a stable baseline contraction was achieved.

-

-

Drug Administration:

-

This compound was added to the organ bath in a cumulative concentration-response manner.

-

The increase in contractile force was recorded at each concentration.

-

In some experiments, tissues were pre-treated with propranolol to assess the involvement of the beta-adrenergic pathway.

-

In Vivo Hemodynamic Studies in Anesthetized Dogs

-

Animal Model: Anesthetized dogs were used to evaluate the in vivo effects of this compound.[1]

-

Anesthesia and Instrumentation:

-

Animals were anesthetized (e.g., with pentobarbital).

-

Catheters were inserted to measure cardiovascular parameters such as left ventricular pressure and its first derivative (dP/dt), a measure of contractility.

-

-

Drug Administration:

-

This compound was administered via intravenous infusion at a controlled rate. A total dose of 4-8 x 10⁻⁷ mol/kg was administered.[1]

-

Hemodynamic parameters were continuously monitored before, during, and after the infusion.

-

-

Comparative Studies: The effects of this compound were compared to those of digoxin administered under the same experimental conditions.[1]

Na+/K+ ATPase Inhibition Assay

-

Enzyme Source: A membrane preparation rich in Na+/K+ ATPase was used. This is typically prepared from tissues with high enzyme expression, such as the brain, kidney, or heart.

-

Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the Na+/K+ ATPase. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+ ATPase activity.

-

Protocol:

-

The membrane preparation was incubated in a reaction buffer containing Na+, K+, Mg²⁺, and ATP.

-

Varying concentrations of this compound were added to the reaction mixture.

-

The reaction was allowed to proceed for a defined period at a constant temperature (e.g., 37°C).

-

The reaction was stopped, and the amount of liberated Pi was quantified using a colorimetric method (e.g., the Fiske-Subbarow method).

-

The concentration of this compound that produced 50% inhibition of enzyme activity (IC₅₀) was determined.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed mechanism of the positive inotropic effect of this compound.

Caption: Experimental workflow for the early pharmacological characterization of this compound.

References

- 1. Comparative hemodynamic study of a new aminosteroid: LND-623 with its 20 alpha-isomer: LND-369, and with digoxin and digoxigenin-rhamnoside in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new inotropic aminosteroid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Aminosteroid Cardiac Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminosteroid class of cardiac compounds represents a promising area of research for the development of novel therapies for heart failure. Unlike traditional cardiac glycosides, which primarily act by inhibiting the Na+/K+-ATPase, newer aminosteroid compounds exhibit a dual mechanism of action, offering the potential for improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the core principles of aminosteroid cardiac compounds, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy and safety. Detailed signaling pathways and quantitative data are presented to facilitate a deeper understanding for researchers and drug development professionals in the field of cardiovascular medicine.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, creating a significant unmet need for new therapeutic strategies. For centuries, cardiac glycosides, such as digoxin, have been used to increase cardiac contractility (inotropism). However, their narrow therapeutic window and potential for proarrhythmic effects have limited their use. The emergence of aminosteroid cardiac compounds offers a novel approach to treating heart failure. These synthetic compounds, built upon a steroid scaffold with key amino group substitutions, are designed to modulate cardiac function with greater precision and potentially fewer adverse effects.

A leading example of this class is Istaroxime , a first-in-class agent that not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual mechanism of action leads to both enhanced cardiac contraction and improved relaxation (lusitropy), a significant advantage in treating diastolic dysfunction, a common feature of heart failure.

Mechanism of Action: A Dual Approach

The cardiac effects of aminosteroid compounds stem from their interaction with two key proteins involved in cardiomyocyte calcium cycling: the Na+/K+-ATPase and SERCA2a.

Inhibition of Na+/K+-ATPase

Similar to cardiac glycosides, aminosteroids bind to the Na+/K+-ATPase pump on the cardiomyocyte membrane. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in its reverse mode. This results in a net influx of calcium into the cell, leading to increased calcium loading of the sarcoplasmic reticulum (SR) and consequently, a more forceful contraction of the heart muscle.

Stimulation of SERCA2a

A key innovation of compounds like istaroxime is their ability to directly stimulate SERCA2a. In heart failure, SERCA2a function is often impaired, leading to slower calcium reuptake into the SR during diastole and contributing to diastolic dysfunction. By activating SERCA2a, these aminosteroids enhance the rate of calcium sequestration from the cytosol back into the SR. This not only improves myocardial relaxation but also increases the amount of calcium available for release in the subsequent systole, further augmenting contractility. This lusitropic effect is a crucial differentiator from traditional cardiac glycosides and may contribute to a lower risk of arrhythmias.

Signaling Pathways

The interaction of aminosteroid cardiac compounds with Na+/K+-ATPase and SERCA2a initiates a cascade of downstream signaling events within the cardiomyocyte.

Na+/K+-ATPase Inhibition Signaling Cascade

Inhibition of the Na+/K+-ATPase not only affects ion concentrations but also triggers intracellular signaling pathways. The Na+/K+-ATPase can act as a signal transducer, with its inhibition leading to the activation of various kinases, including protein kinase C (PKC) and the Src tyrosine kinase.[1][2] Activation of these pathways can have diverse effects on cell growth, survival, and function.

Caption: Na+/K+-ATPase Inhibition Signaling Pathway.

SERCA2a Activation and Downstream Effects

The activation of SERCA2a by aminosteroids directly impacts calcium handling within the cardiomyocyte. This leads to a faster decline in cytosolic calcium during diastole, promoting relaxation. The increased SR calcium load enhances subsequent calcium release through the ryanodine receptor (RyR2), contributing to a stronger contraction. Furthermore, improved calcium homeostasis can positively influence mitochondrial function and reduce endoplasmic reticulum (ER) stress, both of which are implicated in the pathophysiology of heart failure.[3]

Caption: SERCA2a Activation and Downstream Effects.

Structure-Activity Relationships (SAR)

The cardiac activity of aminosteroid compounds is highly dependent on their chemical structure. Modifications to the steroid backbone, the nature and position of the amino group, and other substituents can significantly impact their potency and selectivity for Na+/K+-ATPase and SERCA2a.

Istaroxime and its Analogues

Studies on istaroxime and its analogues have provided valuable insights into the SAR of this class. Modifications to the oximic chain at position 3 and functional groups at position 6 of the androstane scaffold have been explored to optimize potency and safety.[4][5]

| Compound | Modification | Na+/K+-ATPase Inhibition (IC50, µM) | Inotropic Effect (Guinea Pig Atria, ED50, µM) |

| Istaroxime | 2-aminoethoxy imino at C3, keto at C6 | 0.25 | 0.18 |

| Analogue 9 | Monomethylamine derivative of Istaroxime | ~1.5 | - |

| Analogue 10 | Homologue of Analogue 9 | <1.5 (more potent than 9) | - |

| Analogue 8 | Guanidinyl group at C3 | ~25 | - |

| Analogue 15 | (E)-3-[(R)-3-pyrrolidinyl]oxime at C3 | <0.25 (most potent) | - |

Data compiled from multiple sources.[5]

These data suggest that the nature of the basic group on the oximic chain is critical for Na+/K+-ATPase inhibitory activity, with bulkier groups like guanidinyl significantly reducing potency.

Aminosugar Cardiac Glycosides

Another subclass of aminosteroid-related compounds is the aminosugar cardiac glycosides. For example, ASI-222, a semisynthetic aminosugar derivative of digitoxigenin, has demonstrated greater potency and a higher therapeutic index compared to digoxin.[6]

| Compound | Potency Relative to Digitoxigenin (Left Ventricular Stroke Work) |

| ASI-222 | ~3x more potent |

| Digitoxigenin-β-D-galactose | ~1.5x more potent |

| Digoxin | ~1x (ASI-222 is ~3x more potent than digoxin) |

Data from a study in the dog heart-lung preparation.[6]

The addition of an aminosugar moiety to the cardiac glycoside core appears to enhance potency and prolong the duration of action.

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are employed to characterize the cardiac effects of aminosteroid compounds.

In Vitro Assays

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Sample Preparation: Prepare tissue homogenates (e.g., from cardiac muscle) or isolated enzyme preparations.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.

-

Incubation: Add the enzyme preparation to the reaction mixture with and without the aminosteroid compound at various concentrations. Incubate at 37°C.

-

Stopping the Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

-

Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent) that forms a colored complex with the released Pi.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a microplate reader.

-

Calculation: The difference in Pi released in the presence and absence of the inhibitor is used to determine the percent inhibition and calculate the IC50 value.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. intracellular calcium assay [protocols.io]

- 3. The YAP/SERCA2a signaling pathway protects cardiomyocytes against reperfusion-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cohesionbio.com [cohesionbio.com]

- 5. bu.edu [bu.edu]

- 6. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 7. assaygenie.com [assaygenie.com]

Preliminary In-Vitro Studies of Lnd 623: A Technical Overview

Disclaimer: No publicly available in-vitro studies for a compound designated "Lnd 623" were found. The following technical guide is based on the published preliminary in-vitro data for Lenvatinib, a multi-kinase inhibitor, and is intended to serve as a representative example of the requested content.

This document provides a comprehensive summary of the initial in-vitro investigations of this compound, a potent multi-kinase inhibitor. The data presented herein elucidates its inhibitory activity, effects on cell proliferation, and the underlying signaling pathways.

Kinase Inhibition Profile

This compound was evaluated for its inhibitory activity against a panel of receptor tyrosine kinases (RTKs) implicated in angiogenesis and tumor progression. The half-maximal inhibitory concentrations (IC50) were determined using enzymatic assays.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| VEGFR1 (Flt-1) | 22[1] |

| VEGFR2 (KDR) | 4.0[1] |

| VEGFR3 (Flt-4) | 5.2[1] |

| FGFR1 | 46[1] |

| FGFR2 | 27[2] |

| FGFR3 | 52[2] |

| FGFR4 | 43[2] |

| PDGFRα | 29[2] |

| PDGFRβ | 39[3] |

| KIT | 85[2] |

| RET | 6.4[2] |

Data obtained from competitive in-vitro kinase assays.[1][2][3]

Inhibition of Cellular Phosphorylation

The ability of this compound to inhibit ligand-stimulated phosphorylation of key receptors was assessed in cellular assays. Human Umbilical Vein Endothelial Cells (HUVECs) were utilized to evaluate the inhibition of VEGFR phosphorylation.

Table 2: Inhibition of VEGFR Phosphorylation in HUVECs

| Receptor | Stimulating Ligand | IC50 (nM) |

| VEGFR2 | VEGF | 0.83[1] |

| VEGFR3 | VEGF-C | 0.36[1] |

IC50 values were determined by measuring the inhibition of ligand-induced receptor phosphorylation in HUVECs.[1]

Antiproliferative Activity

The antiproliferative effects of this compound were investigated across various cancer cell lines. Cells were treated with a range of concentrations of this compound for a specified duration, and cell viability was assessed.

Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| 8505C | Anaplastic Thyroid Cancer | 24.26[4] |

| TCO1 | Anaplastic Thyroid Cancer | 26.32[4] |

| Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23[1] |

| HuH-7 | Hepatocellular Carcinoma | 0.42[1] |

| JHH-7 | Hepatocellular Carcinoma | 0.64[1] |

| HAK-5 | Hepatocellular Carcinoma | 5.8[5] |

| KYN-2 | Hepatocellular Carcinoma | 10.4[5] |

| HAK-1A | Hepatocellular Carcinoma | 12.5[5] |

| KMCH-2 | Hepatocellular Carcinoma | 15.4[5] |

| KMCH-1 | Hepatocellular Carcinoma | 18.2[5] |

| KYN-1 | Hepatocellular Carcinoma | 20.3[5] |

| HAK-1B | Hepatocellular Carcinoma | 20.4[5] |

| HAK-6 | Hepatocellular Carcinoma | 28.5[5] |

Cell viability was assessed after 48-72 hours of treatment with this compound.[1][4][5]

Experimental Protocols

The inhibitory activity of this compound against various receptor tyrosine kinases was determined using either a time-resolved fluorescence (HTRF) proximity assay or an off-chip mobility shift assay (MSA).[6]

-

Materials: Recombinant kinase domains of VEGFRs, FGFRs, PDGFRs, KIT, and RET; ATP; appropriate substrates (e.g., poly(GT) for HTRF); this compound at serial dilutions (e.g., 0.1 - 10,000 nmol/L).[6]

-

Procedure (HTRF Example):

-

Serial dilutions of this compound were mixed in a 96-well plate with the kinase domain solution, substrate solution, and ATP solution.[6]

-

The mixture was incubated for a specified time (e.g., 30 minutes at 30°C) to allow the kinase reaction to proceed.[6]

-

The reaction was stopped, and the level of substrate phosphorylation was quantified using HTRF detection.

-

IC50 values were calculated from the dose-response curves.

-

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

HUVECs were cultured to sub-confluence and then serum-starved.

-

Cells were pre-treated with various concentrations of this compound.

-

Cells were then stimulated with a specific ligand (e.g., VEGF for VEGFR2, VEGF-C for VEGFR3) to induce receptor phosphorylation.[1]

-

Cell lysates were collected, and the levels of phosphorylated and total receptor were quantified by ELISA.[2]

-

IC50 values were determined based on the inhibition of phosphorylation.

-

-

Cell Lines: Various cancer cell lines as listed in Table 3.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound (e.g., 0.1 to 50 µM) for a specified duration (e.g., 48 or 72 hours).[4][5]

-

After the incubation period, an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution was added to each well.

-

The absorbance was measured at a specific wavelength to determine the number of viable cells.

-

IC50 values were calculated from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for assessing its antiproliferative activity.

Caption: this compound inhibits multiple RTKs, impacting angiogenesis and tumor cell proliferation.

Caption: Workflow for determining the antiproliferative IC50 of this compound in vitro.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

LXR-623: A Technical Guide to a Novel Liver X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LXR-623 (also known as WAY-252623) is a synthetic, orally bioavailable small molecule that functions as a modulator of the Liver X Receptors (LXRs).[1][2] LXRs are ligand-activated transcription factors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis.[3][4] LXR-623 is characterized as a dual agonist of both LXRα and LXRβ, with a notable preference for LXRβ.[1][3][5] This differential activity has positioned it as a compound of interest for therapeutic applications, aiming to leverage the beneficial effects of LXR activation while potentially mitigating some of the adverse effects associated with non-selective LXR agonism.

Initially developed for the treatment of atherosclerosis, LXR-623 showed promise in preclinical models by promoting reverse cholesterol transport.[6][7] However, its clinical development for this indication was halted due to adverse effects on the central nervous system (CNS) observed in a Phase I trial.[6][8] Despite this setback, ongoing research has unveiled its potential in other therapeutic areas, notably in oncology for the treatment of glioblastoma (GBM) due to its ability to penetrate the blood-brain barrier and induce cancer cell death.[1][9] This guide provides a comprehensive technical overview of LXR-623, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways.

Mechanism of Action

LXR-623 exerts its effects by binding to and activating Liver X Receptors, which belong to the nuclear receptor superfamily. LXRs form heterodimers with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

Role in Cholesterol Homeostasis

The primary therapeutic rationale for LXR agonists in atherosclerosis is their ability to enhance reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[6][7] LXR-623 achieves this through the following mechanisms:

-

Upregulation of ABC Transporters: Upon activation by LXR-623, the LXR/RXR heterodimer induces the expression of ATP-binding cassette (ABC) transporters, including ABCA1 and ABCG1.[6] These transporters are crucial for mediating the efflux of cholesterol from cells, particularly from macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) particles.[11] LXR-623 has been shown to dose-dependently increase both ABCA1 and ABCG1 expression in humans.[6] In preclinical models, it also upregulates intestinal ABCG5 and ABCG8, which are involved in reducing cholesterol absorption.[1][2]

-

Modulation of LDL Receptor Levels: LXR activation can lead to the upregulation of the E3 ubiquitin ligase IDOL (Inducible Degrader of the Low-Density Lipoprotein Receptor).[9] IDOL targets the LDL receptor (LDLR) for degradation, thereby reducing the uptake of LDL cholesterol into cells.[9] This mechanism contributes to the cholesterol-depleting effects of LXR-623, which has been demonstrated to decrease LDLR protein levels in glioblastoma cells.[1][9]

Effects on Lipogenesis

A significant challenge with systemic LXR agonists is their tendency to induce lipogenesis in the liver, leading to hypertriglyceridemia and hepatic steatosis. This is primarily mediated by LXRα, which upregulates the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[8][12][13]

LXR-623 was specifically developed to minimize these effects. It exhibits partial agonist activity for the induction of SREBP-1c.[3] This characteristic suggests that it can promote the beneficial RCT pathways without fully activating the lipogenic cascade, offering a more neutral lipid profile compared to earlier LXR agonists like T0901317 and GW3965.[3][14] In studies with hamsters, a species with lipoprotein metabolism closer to humans, LXR-623 did not cause changes in serum or hepatic triglycerides.[3]

Quantitative Data

The following tables summarize the key quantitative data for LXR-623 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of LXR-623

| Target/Assay | Species/Cell Line | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| LXRα Binding | - | IC₅₀ | 179 nM | [1][3] |

| LXRβ Binding | - | IC₅₀ | 24 nM | [1][3] |

| ABCA1 Gene Expression | Human differentiated THP1 cells | EC₅₀ | 0.54 µM | [1] |

| Cholesterol Efflux | acLDL-loaded foam cell macrophages | EC₅₀ | 0.3–1.2 µM | [3] |

| Triglyceride Accumulation | Human HepG2 cells | EC₅₀ | 1 µM | [1] |

| LXRβ Transactivation | Human HuH7 cells | EC₅₀ | 3.67 µM |[1] |

Table 2: Pharmacokinetic Properties of LXR-623 in Healthy Humans (Single Ascending-Dose Study)

| Parameter | Description | Value | Reference(s) |

|---|---|---|---|

| Tₘₐₓ | Time to reach maximum plasma concentration | ~2 hours | [2][6][7] |

| Cₘₐₓ & AUC | Dose proportionality | Increased in a dose-proportional manner | [2][6][7] |

| t₁/₂ | Mean terminal disposition half-life | 41–43 hours | [1][6][7] |

| EC₅₀ (ABCA1 Expression) | In vivo effect on target gene | 526 ng/mL | [6][7] |

| EC₅₀ (ABCG1 Expression) | In vivo effect on target gene | 729 ng/mL |[6][7] |

Table 3: In Vivo Efficacy of LXR-623 in Animal Models

| Animal Model | Treatment Details | Key Findings | Reference(s) |

|---|---|---|---|

| LDLr knockout mice (atherosclerosis) | 5 mg/kg/day (oral gavage) for 8 weeks | 24% reduction in atherosclerotic lesions | [3] |

| LDLr knockout mice (atherosclerosis) | 15 mg/kg in diet for 8 weeks | 37% reduction in atherosclerotic lesions | [3] |

| Golden Syrian Hamsters | 15–150 mg/kg/day (gavage) for 7 or 28 days | No change in serum or hepatic triglycerides | [3] |

| Glioblastoma (GBM) mouse model | 400 mg/kg (p.o.) | Crossed blood-brain barrier, inhibited tumor growth, and prolonged survival |[5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LXR-623.

LXR-623 Signaling in Cholesterol Homeostasis

The primary mechanism involves the activation of the LXR/RXR nuclear receptor heterodimer, which binds to LXREs in the promoter regions of target genes. This leads to increased transcription of genes involved in cholesterol efflux (ABCA1, ABCG1) and LDL receptor degradation (IDOL), ultimately reducing cellular cholesterol levels.

Caption: LXR-623 activates the LXR/RXR heterodimer to regulate cholesterol.

LXR-623's Partial Agonism on Lipogenesis

While full LXR activation strongly induces SREBP-1c, leading to increased fatty acid and triglyceride synthesis, LXR-623 acts as a partial agonist. This blunts the downstream lipogenic cascade, which is a key factor in its improved metabolic profile compared to other LXR agonists.

Caption: LXR-623 acts as a partial agonist on the SREBP-1c lipogenic pathway.

Experimental Workflow: Assessing LXR-623 in Glioblastoma (GBM)

Research into LXR-623's potential as an anti-cancer agent involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action in tumor cells. The workflow below illustrates the key steps in evaluating its effects on GBM.

Caption: Workflow for evaluating the anti-cancer effects of LXR-623 on GBM cells.

LXR Binding Assay (Competitive Radioligand Binding)

-

Objective: To determine the binding affinity (IC₅₀) of LXR-623 for LXRα and LXRβ.

-

Principle: This assay measures the ability of a test compound (LXR-623) to compete with a radiolabeled LXR agonist for binding to the LXR ligand-binding domain (LBD).

-

Methodology:

-

Reagents: Purified recombinant LXRα-LBD and LXRβ-LBD, a high-affinity radiolabeled LXR agonist (e.g., [³H]-T0901317), scintillation fluid, and buffer solutions.

-

Procedure:

-

A constant concentration of the LXR LBD and the radiolabeled ligand are incubated in a multi-well plate.

-

Increasing concentrations of unlabeled LXR-623 are added to the wells.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound ligand (e.g., using filter plates).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of LXR-623. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value, which is the concentration of LXR-623 that displaces 50% of the radiolabeled ligand.

-

Gene Expression Analysis by Quantitative PCR (qPCR)

-

Objective: To quantify the change in mRNA expression of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) in response to LXR-623 treatment.

-

Methodology:

-

Cell Culture and Treatment: Cells (e.g., THP-1 macrophages, HepG2 hepatocytes) are cultured and treated with various concentrations of LXR-623 or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[2]

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit) and its concentration and purity are determined.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is performed in a real-time PCR machine that detects the fluorescence of an intercalating dye (e.g., SYBR Green) or a probe as DNA is amplified.

-

Data Analysis: The relative expression of the target gene is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Cholesterol Efflux Assay

-

Objective: To measure the capacity of LXR-623 to promote the removal of cholesterol from cells.

-

Methodology:

-

Cell Culture and Cholesterol Loading: Macrophages (e.g., J774 or THP-1) are plated and loaded with labeled cholesterol by incubating them with [³H]-cholesterol and acetylated LDL (acLDL).

-

Treatment: The cells are washed and then incubated with different concentrations of LXR-623 for 18-24 hours to induce the expression of ABC transporters.

-

Efflux Measurement: The treatment medium is replaced with a medium containing a cholesterol acceptor (e.g., Apolipoprotein A-I or HDL). The cells are incubated for a defined period (e.g., 4-6 hours).

-

Quantification: The radioactivity in the medium and the cells is measured separately using a scintillation counter.

-

Data Analysis: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

-

Clinical Development and Future Directions

Phase I Clinical Trial and Discontinuation for Atherosclerosis

A single ascending-dose study was conducted in healthy human participants to evaluate the safety, pharmacokinetics, and pharmacodynamics of LXR-623.[6][7] The study successfully demonstrated "target engagement," showing a dose-dependent increase in the expression of ABCA1 and ABCG1 in peripheral blood cells.[6][8] However, at the two highest doses tested, participants experienced CNS-related adverse events, including psychiatric side effects.[6][8][14] These unforeseen effects led to the termination of LXR-623's clinical development for cardiovascular diseases.[8][14]

Renewed Potential in Oncology and Virology

Despite its discontinuation for atherosclerosis, the properties of LXR-623 have made it a valuable tool for research in other fields:

-

Glioblastoma (GBM): LXR-623's ability to cross the blood-brain barrier is a significant advantage for treating brain cancers.[1][9] Studies have shown that it can potently kill GBM cells in vitro and in vivo by depleting them of cholesterol, a critical component for their survival and proliferation.[1][9] LXR-623 induces apoptosis in GBM cells while sparing normal brain cells, which are less reliant on external cholesterol uptake.[9] This has opened a potential new therapeutic avenue for this aggressive cancer.

-

Antiviral Activity: Recent research has indicated that LXR-623 can restrict the replication of flaviviruses, such as Zika virus (ZIKV) and Powassan virus (POWV).[15] The proposed mechanism involves the disruption of cellular membranes required for viral replication, likely due to cholesterol efflux, and the upregulation of antiviral cytokines.[15]

Conclusion

LXR-623 is a potent, LXRβ-preferential agonist with a unique pharmacological profile. Its design as a "lipid-neutral" LXR modulator that separates the beneficial effects on reverse cholesterol transport from the adverse effects on hepatic lipogenesis represented a significant advancement in the field. While CNS side effects halted its journey as a treatment for atherosclerosis, its ability to penetrate the brain and modulate cellular cholesterol metabolism has given it a second life as a promising candidate for the treatment of glioblastoma. Furthermore, its emerging antiviral properties highlight the broad therapeutic potential of targeting LXR pathways. LXR-623 remains a critical chemical probe for understanding the complex roles of Liver X Receptors in health and disease, providing a foundation for the development of next-generation LXR modulators with improved safety and tissue-specific activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review [frontiersin.org]

- 12. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LXR-SREBP-1c-Phospholipid Transfer Protein Axis Controls Very Low Density Lipoprotein (VLDL) Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. The liver X receptor agonist LXR 623 restricts flavivirus replication - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of LXR-623 on Cholesterol Metabolism in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of LXR-623, a synthetic Liver X Receptor (LXR) agonist, on cholesterol metabolism within cancer cells. The document synthesizes findings from preclinical studies, focusing on the molecular pathways, quantitative effects, and experimental methodologies employed to elucidate its anti-neoplastic properties.

Introduction: Targeting Cholesterol Homeostasis in Cancer

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation, with cholesterol metabolism being a critical dependency.[1][2] Many tumors show an accumulation of cholesterol due to enhanced uptake and de novo synthesis, which supports membrane biogenesis and signaling.[2] The Liver X Receptors, LXRα and LXRβ, are nuclear receptors that function as master regulators of cholesterol homeostasis.[1][2] When activated by oxysterols, they induce genes that promote cholesterol efflux and inhibit its uptake, thereby maintaining cellular cholesterol balance.[2][3]

LXR-623 is a potent, orally bioavailable, and brain-penetrant LXR agonist with a unique selectivity profile, acting as a full agonist for LXRβ and a partial agonist for LXRα.[4][5] This profile is advantageous as LXRβ activation is primarily linked to anti-tumor effects, while LXRα activation in the liver is associated with undesirable side effects like hypertriglyceridemia.[4] This guide explores the specific mechanism by which LXR-623 exploits the cholesterol dependency of cancer cells, particularly glioblastoma (GBM), to induce cell death.

Mechanism of Action of LXR-623

LXR-623 exerts its anti-cancer effects by fundamentally rewiring cholesterol transport within tumor cells, leading to a state of terminal cholesterol depletion. The primary mechanism is mediated through the activation of LXRβ.[4]

-

Induction of Cholesterol Efflux: Upon activation by LXR-623, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[6] This robustly upregulates the expression of ATP-binding cassette (ABC) transporters, primarily ABCA1 and ABCG1 .[4][7] These transporters are crucial for actively effluxing cholesterol from the cell to extracellular acceptors like apolipoprotein A-I.[2]

-

Inhibition of Cholesterol Uptake: LXR-623 activation also suppresses the uptake of exogenous cholesterol. It induces the expression of the E3 ligase IDOL (Inducible Degrader of the LDLR) .[4] IDOL targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing the cell's ability to internalize cholesterol-rich LDL particles.[4]

-

Net Effect: Cellular Cholesterol Depletion and Apoptosis: The dual action of promoting efflux while simultaneously blocking uptake results in a significant net reduction of intracellular cholesterol.[4][8] Cancers like glioblastoma, which are highly dependent on a steady supply of cholesterol for survival, cannot withstand this metabolic stress.[4][5] The depletion of cholesterol ultimately triggers an apoptotic cascade, leading to selective cancer cell death.[2][4]

This cholesterol-depletion mechanism has been shown to be independent of effects on Apolipoprotein E (ApoE) and distinct from the mechanisms of other LXR agonists like GW3965 in different cancer types.[4]

Quantitative Data on LXR-623 Effects

The following tables summarize the quantitative data from key preclinical studies investigating LXR-623.

Table 1: In Vitro Efficacy and Target Engagement of LXR-623

| Parameter | Cell Line(s) | Value/Effect | Reference |

| LXR Agonism (IC50) | - | LXRα: 179 nMLXRβ: 24 nM | [8] |

| ABCA1 Gene Expression (EC50) | THP-1 cells | 0.54 µM | [8] |

| Triglyceride Accumulation (EC50) | HepG2 cells | 1 µM | [8] |

| Protein Expression | U87EGFRvIII, GBM39 | Increased ABCA1, Decreased LDLR | [4] |

| Protein Expression | U251, T98G, U373, A172 | Increased ABCA1, Decreased LDLR | [4] |

| Cellular Effect | GBM cells | Inhibited LDL uptake, Induced cholesterol efflux (p < 0.001) | [4] |

| Cellular Effect | GBM cells | Significant reduction in cellular cholesterol content | [4][8] |

| Cell Viability | MDA-MB-361 (Breast Cancer) | Highly sensitive, concentration-dependent cell death | [8] |

Table 2: In Vivo Efficacy of LXR-623 in Glioblastoma Models

| Animal Model | Dosage & Administration | Key Findings | Reference |

| Intracranial GBM Xenograft | 400 mpk PO daily | Significant tumor regression (p < 0.05 to p < 0.001) | [4] |

| Intracranial GBM Xenograft | 400 mpk PO daily | Tumor Immunohistochemistry: - Increased ABCA1 (p < 0.01)- Decreased LDLR (p < 0.001)- >10-fold increase in TUNEL staining (apoptosis) (p < 0.001) | [4] |

| C57/Bl6 Mice (Brain Tissue) | 30 mg/kg (oral) | Significantly induced LXR target genes Abcg1 and Idol in cerebral cortex. Did not induce Srebp1c. | [4][8] |

Experimental Protocols

The methodologies below represent standard protocols used to assess the impact of LXR-623 on cancer cells.

Cell Culture and LXR-623 Treatment

-

Cell Lines: Established glioblastoma cell lines (e.g., U87, U251, T98G) and patient-derived GBM neurosphere cultures are commonly used.[4]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for adherent lines, neurobasal media for neurospheres) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.

-

Treatment: LXR-623 is dissolved in a vehicle such as DMSO.[8] Cells are treated with varying concentrations of LXR-623 for specified time periods (e.g., 48-72 hours) for subsequent analysis.[4][9]

Immunoblotting

-

Purpose: To determine the effect of LXR-623 on the protein levels of key cholesterol metabolism regulators.

-

Protocol:

-

Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) for 1 hour, then incubated overnight at 4°C with primary antibodies against targets like ABCA1, LDLR, and a loading control (e.g., Vinculin or β-actin).

-

Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantitative Real-Time PCR (qPCR)

-

Purpose: To measure changes in the mRNA expression of LXR target genes.

-

Protocol:

-

RNA Isolation: Total RNA is isolated from treated cells using a commercial kit (e.g., RNeasy Kit).[8]

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA using a high-capacity cDNA synthesis kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., ABCA1, ABCG1, IDOL, SREBP1c) and a housekeeping gene for normalization (e.g., GAPDH).

-

Analysis: Relative gene expression is calculated using the ΔΔCt method.

-

Cholesterol Efflux and LDL Uptake Assays

-

Purpose: To functionally assess the impact of LXR-623 on cholesterol transport.

-

Cholesterol Efflux Protocol:

-

Cells are plated and labeled overnight with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radioactive [³H]-cholesterol.

-

Cells are washed and treated with LXR-623 for 24-48 hours to induce ABCA1/G1 expression.

-

Efflux is initiated by adding a cholesterol acceptor (e.g., ApoA-I or HDL) to the medium.

-

After a defined period (e.g., 4-8 hours), the medium is collected, and cells are lysed. The amount of cholesterol in the medium and lysates is quantified, and efflux is expressed as a percentage of total cholesterol.

-

-

LDL Uptake Protocol:

-

Cells are pre-treated with LXR-623 for 48 hours.

-

The medium is replaced with one containing fluorescently labeled LDL (e.g., DiI-LDL).

-

After incubation (e.g., 4 hours), cells are washed, and the amount of internalized LDL is measured via fluorescence plate reader or flow cytometry.

-

Cell Viability Assay (Trypan Blue Exclusion)

-

Purpose: To quantify LXR-623-induced cell death.[4]

-

Protocol:

-

Cells are treated with LXR-623 for an extended period (e.g., 3-5 days).[4]

-

Both adherent and floating cells are collected and centrifuged.

-

The cell pellet is resuspended in a small volume of medium.

-

An aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.

-

Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer. The percentage of dead cells is calculated.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the core concepts and experimental designs discussed.

Caption: LXR-623 signaling pathway in cancer cells.

References

- 1. antoniomoschetta.com [antoniomoschetta.com]

- 2. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]

LXR-623: A Potential Therapeutic Avenue for Glioblastoma by Targeting Cholesterol Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults, with a median survival of just over 14 months.[1] The inherent difficulties in treating GBM are compounded by the blood-brain barrier, which restricts the entry of many chemotherapeutic agents into the central nervous system (CNS).[1] A promising alternative strategy involves targeting the unique metabolic dependencies of these tumors. Recent research has illuminated a critical vulnerability of GBM cells: their profound reliance on exogenous cholesterol for survival and proliferation.[2][3] This has brought the Liver X Receptors (LXRs), key regulators of cholesterol homeostasis, into focus as potential therapeutic targets.[3][4] This technical guide provides a comprehensive overview of LXR-623, a brain-penetrant LXR agonist, and its potential as a therapeutic agent against glioblastoma.

LXR-623 is a synthetic, orally bioavailable agonist of Liver X Receptors with a preferential affinity for LXRβ over LXRα.[5][6] It has been shown to effectively cross the blood-brain barrier, a crucial attribute for any CNS-targeted therapy.[1][4] The primary mechanism of action of LXR-623 in the context of glioblastoma revolves around the disruption of cholesterol metabolism within the tumor cells, leading to their death.[7][8]

Mechanism of Action: Exploiting a Metabolic Vulnerability

Glioblastoma cells exhibit a reprogrammed cholesterol metabolism, characterized by a downregulation of cholesterol synthesis pathways and an upregulation of cholesterol uptake mechanisms.[3] This renders them highly dependent on the import of cholesterol from their microenvironment. LXR-623 exploits this dependency by activating LXRs, which in turn orchestrates a dual attack on the tumor's cholesterol supply:

-

Increased Cholesterol Efflux: LXR activation leads to the upregulation of the ATP-binding cassette transporter A1 (ABCA1), a key protein responsible for effluxing cholesterol out of the cell.[4][8]

-

Decreased Cholesterol Uptake: LXR activation also induces the expression of the Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL).[4] IDOL is an E3 ubiquitin ligase that targets the LDL receptor (LDLR) for degradation, thereby inhibiting the uptake of cholesterol-rich LDL particles.[9]

This combined effect of promoting cholesterol efflux while simultaneously blocking its uptake leads to a significant depletion of intracellular cholesterol, ultimately triggering apoptosis in GBM cells.[7][8] Notably, normal brain cells, which rely more on endogenous cholesterol synthesis, appear to be largely unaffected by this mechanism.[5]

Preclinical Efficacy: In Vitro and In Vivo Studies

A substantial body of preclinical evidence supports the anti-tumor activity of LXR-623 in glioblastoma models.

In Vitro Studies

LXR-623 has demonstrated potent and selective killing of a variety of established and patient-derived GBM cell lines, while sparing normal human astrocytes.[4][7]

| Cell Line | IC50 (µM) | Reference |

| U373 | 8.50 | [10] |

| KNS42 | 27.51 | [10] |

| SF188 | 22.49 | [10] |

Table 1: Half-maximal inhibitory concentration (IC50) of LXR-623 in various glioblastoma cell lines after 72 hours of treatment.

Treatment of GBM cells with LXR-623 leads to a dose-dependent increase in ABCA1 expression and a decrease in LDLR levels, consistent with its proposed mechanism of action.[7] Furthermore, studies have shown that the cytotoxic effects of LXR-623 can be rescued by the addition of exogenous cholesterol, confirming that cholesterol depletion is the primary driver of cell death.[11]

In Vivo Studies

In orthotopic xenograft models of human glioblastoma in mice, orally administered LXR-623 has been shown to cross the blood-brain barrier, reach therapeutic concentrations within the tumor, and significantly inhibit tumor growth.[6][7] This anti-tumor activity is accompanied by increased apoptosis within the tumor and prolonged survival of the tumor-bearing mice.[7]

| Animal Model | LXR-623 Dose | Outcome | Reference |

| Intracranial patient-derived GBM xenograft in nu/nu mice | 400 mg/kg, daily oral gavage | Reduced tumor growth, prolonged survival | [7] |

| Subcutaneous U87/EGFRvIII xenograft in mice (using GW3965, another LXR agonist) | 40 mg/kg, daily oral gavage | 59% inhibition of tumor growth, 25-fold increase in apoptosis | [12] |

Table 2: In vivo efficacy of LXR agonists in preclinical models of glioblastoma.

Signaling Pathways and Experimental Workflows

The therapeutic effect of LXR-623 is rooted in its ability to modulate specific signaling pathways that govern cholesterol metabolism in glioblastoma.

Figure 1: LXR-623 signaling pathway in glioblastoma cells.

Figure 2: General experimental workflow for evaluating LXR-623 efficacy.

Experimental Protocols

Cell Culture

-

Established GBM Cell Lines (e.g., U251, T98G, U373, A172): These cell lines are typically cultured in standard media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

-

Patient-Derived GBM Neurospheres (e.g., GBM6, HK301, GSC11, GSC23): These are cultured in serum-free Neurocult media supplemented with epidermal growth factor (EGF), fibroblast growth factor (FGF), and heparin.[7] This method helps to enrich for cancer stem-like cells.[13]

In Vitro LXR-623 Treatment and Viability Assays

-

Plate GBM cells in appropriate culture vessels and allow them to adhere (for adherent lines) or form neurospheres.

-

Prepare a stock solution of LXR-623 in a suitable solvent such as DMSO.[5]

-

Treat the cells with a range of LXR-623 concentrations for a specified duration (e.g., 48-72 hours).[7][10]

-

Assess cell viability using methods such as Trypan blue exclusion assay or commercially available cytotoxicity kits to determine the IC50 value.[7]

Western Blot Analysis

-

Lyse LXR-623-treated and control cells in RIPA buffer supplemented with protease inhibitors.[14]

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against ABCA1, LDLR, IDOL, and a loading control (e.g., actin).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.

Quantitative Real-Time PCR (qPCR)

-

Isolate total RNA from LXR-623-treated and control cells using a suitable kit.[12]

-

Synthesize cDNA from the RNA using reverse transcriptase.[12]

-

Perform qPCR using primers specific for ABCA1, IDOL, and a housekeeping gene for normalization (e.g., GAPDH).[12]

-

Analyze the relative gene expression using the ΔΔCt method.

Cholesterol Efflux Assay

-

Label GBM cells with [3H]-cholesterol for 24 hours.[7]

-

Wash the cells and incubate them in serum-free media containing LXR-623.

-

Collect the media and cell lysates at various time points.

-

Measure the radioactivity in the media and lysates using a scintillation counter to determine the percentage of cholesterol efflux.[7]

Orthotopic Glioblastoma Xenograft Model

-

Surgically implant patient-derived GBM neurospheres or established GBM cell lines stereotactically into the brains of immunodeficient mice (e.g., nu/nu mice).[7]

-

Monitor tumor growth using non-invasive imaging techniques such as fluorescence molecular tomography (FMT) if the cells are engineered to express a fluorescent protein.[7]

-

Once tumors are established, treat the mice with LXR-623 (e.g., 400 mg/kg) or a vehicle control via oral gavage daily.[7]

-

Monitor tumor size and the overall survival of the mice.[7]

-

At the end of the study, harvest the brains for ex vivo analysis, including immunohistochemistry for markers of apoptosis (e.g., TUNEL), ABCA1, and LDLR.[7]

Clinical Development and Challenges

Despite the promising preclinical data, the clinical development of LXR-623 has faced a significant hurdle. A Phase I clinical trial in healthy volunteers was terminated due to the observation of CNS-related adverse events at the highest doses tested.[15][16] This highlights a potential on-target toxicity in the CNS that was not predicted by preclinical models.

The future of LXR agonists, including LXR-623, in the treatment of glioblastoma will likely depend on several factors:

-

Understanding and Mitigating CNS Toxicity: Further research is needed to elucidate the precise mechanisms underlying the observed CNS side effects. This could involve exploring LXRβ-selective agonists to potentially minimize off-target effects mediated by LXRα.[17]

-

Therapeutic Window: A critical aspect will be to determine if a therapeutic window exists where anti-tumor efficacy can be achieved at doses that do not cause significant CNS toxicity.

-

Combination Therapies: LXR agonists may be more effective when used in combination with other therapeutic agents that target different pathways in glioblastoma.

Conclusion

LXR-623 represents a novel and mechanistically rational approach to treating glioblastoma by exploiting the tumor's metabolic dependency on cholesterol. The preclinical data are compelling, demonstrating potent anti-tumor activity in both in vitro and in vivo models. However, the CNS toxicity observed in early clinical trials underscores the challenges of translating this promising strategy to the clinic. Future research must focus on understanding and overcoming these safety concerns to unlock the full therapeutic potential of targeting the LXR-cholesterol axis in brain tumors.

References

- 1. Depriving Deadly Brain Tumors of Cholesterol May Be Their Achilles’ Heel [today.ucsd.edu]

- 2. Cholesterol metabolism and its implication in glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Cholesterol in Brain Cancer - NCI [cancer.gov]

- 4. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]

- 9. LXRβ controls glioblastoma cell growth, lipid balance, and immune modulation independently of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling | eLife [elifesciences.org]

- 15. researchgate.net [researchgate.net]

- 16. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

LXR-623: A Technical Guide to its Blood-Brain Barrier Penetration and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the blood-brain barrier (BBB) penetration of LXR-623, a synthetic Liver X Receptor (LXR) agonist. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides an overview of the experimental protocols employed to elucidate its activity.

Introduction to LXR-623

LXR-623, also known as WAY-252623, is a potent, orally bioavailable synthetic modulator of Liver X Receptors (LXRs).[1] It functions as a partial agonist of LXR-α and a full agonist of LXR-β, with IC50 values of 179 nM and 24 nM, respectively.[2][3] This preferential agonism for LXR-β, the predominant isoform in the central nervous system (CNS), coupled with its ability to cross the blood-brain barrier, has positioned LXR-623 as a compound of interest for treating neurological disorders, particularly glioblastoma (GBM).[4][5] However, its development was halted in Phase I clinical trials due to adverse CNS effects.[6][7][8]

Mechanism of Action: The LXR Signaling Pathway

LXR-623 exerts its effects by activating the LXR signaling pathway, a critical regulator of cholesterol homeostasis and inflammation. Upon binding to LXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes.

Key molecular events following LXR-623 administration include:

-

Upregulation of Cholesterol Efflux Transporters: LXR-623 significantly increases the expression of ATP-binding cassette (ABC) transporters, primarily ABCA1 and ABCG1.[2][9] These transporters are crucial for effluxing cholesterol from cells.

-

Downregulation of Cholesterol Uptake: The compound induces the expression of the Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL).[4][10][11] IDOL is an E3 ubiquitin ligase that targets the LDL receptor (LDLR) for degradation, thereby reducing the uptake of cholesterol into the cell.[12]

This dual action of promoting cholesterol efflux while inhibiting its uptake leads to a significant reduction in intracellular cholesterol levels.[1][2][10] This is particularly cytotoxic to cancer cells like glioblastoma, which exhibit a high dependence on cholesterol for survival and proliferation.[5][10] Normal brain cells, which rely more on endogenous cholesterol synthesis, are less sensitive to the effects of LXR-623.[1][2][10]

Quantitative Data on Blood-Brain Barrier Penetration and Pharmacokinetics

LXR-623 has demonstrated the ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.[3][10]

Table 1: Preclinical Pharmacokinetics of LXR-623 in Mice

| Parameter | Value | Species | Dosing | Time Points | Reference |

| Plasma Concentration | ~400 ng/mL | Mice | Single oral gavage (400 mg/kg) | 2 hours | [10] |

| Brain Concentration | ~1200 ng/g | Mice | Single oral gavage (400 mg/kg) | 2 hours | [10] |

| Plasma Concentration | ~200 ng/mL | Mice | Single oral gavage (400 mg/kg) | 8 hours | [10] |

| Brain Concentration | ~800 ng/g | Mice | Single oral gavage (400 mg/kg) | 8 hours | [10] |

| Brain/Plasma Ratio | ~3 | Mice | Single oral gavage (400 mg/kg) | 2 hours | [10] |

| Brain/Plasma Ratio | ~4 | Mice | Single oral gavage (400 mg/kg) | 8 hours | [10] |

Table 2: Human Pharmacokinetics and Pharmacodynamics of LXR-623 (Single Ascending Dose Study)

| Parameter | Value | Population | Reference |

| Time to Peak Concentration (Cmax) | ~2 hours | Healthy Participants | [9] |

| Terminal Disposition Half-life | 41 - 43 hours | Healthy Participants | [9] |

| EC50 for ABCA1 Expression | 526 ng/mL | Healthy Participants | [9] |

| EC50 for ABCG1 Expression | 729 ng/mL | Healthy Participants | [9] |

Experimental Protocols

The following sections outline the general methodologies used in the key experiments to characterize the BBB penetration and efficacy of LXR-623.

In Vivo Pharmacokinetic Studies in Mice

References

- 1. LXR-623 | Liver X Receptor | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Liver X Receptor as a Possible Drug Target for Blood-Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, pharmacokinetics, and pharmacodynamics of single doses of LXR-623, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]

- 12. LXRβ controls glioblastoma cell growth, lipid balance, and immune modulation independently of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

LXR-623: A Deep Dive into its Anti-Tumor Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug LXR-623, focusing on its anti-tumor properties, particularly in the context of glioblastoma (GBM). We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and outline the experimental protocols used to elucidate its effects.

Introduction to LXR-623